{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide
Description
Properties
IUPAC Name |
(3Z)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]-3-(4-methylphenyl)sulfonylimino-4-oxonaphthalen-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-8-10-18(11-9-16)32(30,31)25-21-22(27-14-12-17(13-15-27)26(2)3)24(29)20-7-5-4-6-19(20)23(21)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLMZMIHCZDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 4-(dimethylamino)pyridine (dmap) and related structures are widely used as nucleophilic catalysts. They are also part of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved.
Mode of Action
The compound interacts with its targets through a process of protonation, which is temperature-sensitive. In the case of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, the degree of protonation on the dimethylamino group changes significantly with temperature.
Biochemical Pathways
The compound’s protonation behavior suggests it could influence pathways involving nucleophilic catalysis or reactions of the pyridinic nitrogen with electrophiles.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion.
Result of Action
The compound’s protonation behavior and its role as a nucleophilic catalyst suggest it could influence various chemical reactions and potentially affect cellular processes.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors, particularly temperature. A significant impact of temperature on the protonation degree of DMAP derivatives has been observed, suggesting that the compound’s action could be modulated by environmental temperature.
Biological Activity
The compound {3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide (CAS Number: 1266250-26-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structure features a pyridinium moiety, which is known for its biological relevance in various pharmacological contexts.
| Property | Value |
|---|---|
| CAS Number | 1266250-26-3 |
| Molecular Formula | C24H21N3O4S |
| Molecular Weight | 447.5 g/mol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays indicated that the compound inhibits cancer cell proliferation effectively.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : In a study involving leukemia cell lines, the compound showed an IC50 value of around 0.3 μM, indicating potent activity compared to other analogs .
Antimicrobial Properties
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, revealing inhibitory effects that suggest potential applications in treating infections.
- In Vitro Studies : The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against common pathogens .
- Efficacy : The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness at low concentrations.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Dimethylamino Substitutents
Compounds such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (pyridin-2-one (1), ) share the dimethylamino-phenyl motif but lack the naphthoquinone-dione backbone. Key differences include:
- Core Structure: Pyridin-2-one derivatives () are monocyclic, whereas the target compound is bicyclic, enhancing π-conjugation and redox activity.
- Substituent Effects : The acetylphenyl group in pyridin-2-one derivatives may reduce solubility compared to the tosyl-azanide group, which introduces sulfonic acid character for improved hydrophilicity .
Heterocyclic Systems with Sulfur-Containing Groups
7-(Methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones () and 7-aryl[1,4]oxathiino[2,3-d]pyrimidines () feature sulfur atoms in their heterocycles. Comparisons include:
- Electronic Effects: Methylsulfanyl groups () act as electron donors, contrasting with the electron-withdrawing tosyl group in the target compound, which may alter charge distribution and reactivity.
- Synthetic Routes: Both classes () are synthesized via base-mediated cyclization, whereas the target compound likely requires multi-step functionalization of the naphthoquinone core, increasing synthetic complexity .
Reactivity with Diazonium Salts and Amines
The target compound’s pyridinium moiety may undergo reactions similar to bis-3-oxopropanenitrile derivatives (), which form hydrazones with diazonium salts. However, the presence of the tosyl-azanide group could sterically hinder such reactions compared to simpler nitriles .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Key Observations:
- Synthetic Accessibility: The target compound’s synthesis is more complex than oxathiino-pyrimidines () due to multi-step functionalization.
- Biological Relevance : While and highlight bioactivity in sulfur-containing heterocycles, the target compound’s biological profile remains unexplored, necessitating future studies.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what yields can be expected under optimized conditions?
The compound can be synthesized via condensation reactions involving pyridinium and sulfonyl precursors. For example, describes a method using hydrazinopyridine and benzaldehyde derivatives in ethanol with acetic acid catalysis, achieving a 91% yield after purification. Key steps include solvent selection (ethanol for solubility) and acid catalysis to drive imine formation. Yields may vary depending on substituent steric effects and reaction time optimization .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated in for analogous dihydropyridine derivatives. For example, HRMS data in showed a calculated m/z of 334.1556, matching experimental values .
Q. How should researchers assess the compound’s stability under varying pH or temperature conditions?
Stability studies should include:
- pH-dependent degradation assays : Monitor via HPLC or UV-Vis spectroscopy in buffers (pH 2–12).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Light sensitivity tests : Store samples under UV/visible light and track degradation products using LC-MS. highlights similar protocols for related dihydropyridines .
Advanced Research Questions
Q. What crystallographic challenges arise during X-ray structure determination, and how can they be mitigated?
The compound’s extended conjugation and flexible sulfonyl-azanide moiety may lead to crystallographic disorder. recommends using SHELXL for refinement, employing restraints for thermal parameters and hydrogen bonding. For twinned crystals, SHELXD or SHELXE can resolve phase ambiguities via dual-space algorithms . demonstrates successful resolution of a pyridinium derivative’s structure using similar strategies .
Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions?
- NMR chemical shifts : Compare experimental results with Density Functional Theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA).
- IR vibrational modes : Cross-validate with scaled quantum mechanical force fields.
- Dynamic effects : Account for solvent interactions or conformational flexibility using Molecular Dynamics (MD) simulations. resolved such discrepancies by correlating experimental IR peaks (e.g., 1596 cm⁻¹ for C=N stretches) with computational models .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in photochemical or catalytic reactions?
The pyridinium and azanide groups may participate in electron-transfer processes. For example:
- Photoinduced deformylative reactions : describes analogous dihydropyridines undergoing phosphonylation under UV light, suggesting potential for similar pathways in this compound .
- Catalytic hydrogenation : Test palladium or nickel catalysts to reduce the dihydroquinone core, monitoring regioselectivity via in situ NMR .
Q. How can synthetic byproducts or impurities be identified and minimized?
- LC-MS/MS profiling : Detect low-abundance impurities using high-sensitivity mass spectrometry.
- Chromatographic optimization : Use reverse-phase HPLC with gradients tailored to polar sulfonyl and pyridinium moieties.
- Reaction condition screening : Adjust stoichiometry (e.g., excess sulfonyl chloride) to suppress side reactions, as shown in for hydrazone formation .
Data Contradiction Analysis
Q. Conflicting data between NMR and X-ray crystallography: How to resolve?
- Dynamic vs. static structures : NMR may average proton environments (e.g., tautomerism), while X-ray captures a single conformation. Use variable-temperature NMR to detect exchange processes.
- Disordered regions : Apply crystallographic restraints guided by NMR-derived torsion angles. emphasizes iterative refinement in SHELXL to reconcile such conflicts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
